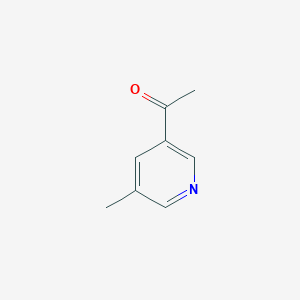

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile

Übersicht

Beschreibung

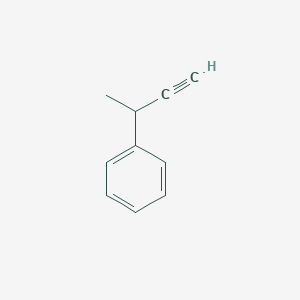

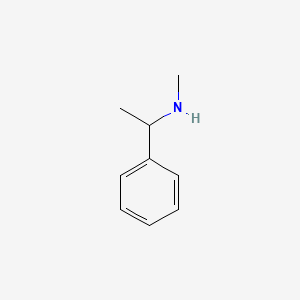

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile is a chemical compound with the CAS Number: 29809-13-0. It has a molecular weight of 157.22 and its linear formula is C11H11N . It is a solid substance stored in dry conditions at 2-8°C .

Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile is a solid substance . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Green Chemistry and Synthesis

Damera and Pagadala (2023) discuss an eco-friendly approach to construct derivatives of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) using a mortar and pestle grinding technique. This method emphasizes green chemistry principles and results in bioactive molecules compatible with multi-substituted benzenes. Computational docking simulations validate the target of the synthesized compounds, and their physicochemical, pharmacokinetic, and drug-like properties are explored for therapeutic potential (Damera & Pagadala, 2023).

Electrochemical Applications

Yousef, Ragab, and Abdel-Azzem (2010) report on the electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene (ATHN) to develop a modified electrode with improved electrochemical properties. This electrode shows pH-dependent activity and enhances the electrochemical reversibility of hydroquinone, indicating potential applications in electrochemical sensors and devices (Yousef, Ragab, & Abdel-Azzem, 2010).

Domino Reactions in Chemical Synthesis

Thimmarayaperumal and Shanmugam (2017) developed a domino protocol for synthesizing various polyaromatic hydrocarbons, including 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. This process involves addition-elimination, cyclization, and ring opening-closing sequences, illustrating the compound's versatility in constructing complex organic molecules (Thimmarayaperumal & Shanmugam, 2017).

Antitumor Properties

Shaheen, El-Emam, and El-Gohary (2020) synthesized and evaluated a series of 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles for their antitumor activity. One compound, in particular, showed potent antitumor effects against various cancer cells, low cytotoxicity against normal cells, and promising results in inhibiting tubulin polymerization, suggesting potential as an antitumor agent (Shaheen, El-Emam, & El-Gohary, 2020).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile indicates that it has some hazards. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPOBLLWIOJZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342490 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile | |

CAS RN |

29809-13-0 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)